molecular formula C19H19N7O2 B5608588 N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-4-(1H-1,2,4-triazol-1-yl)butanamide

N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-4-(1H-1,2,4-triazol-1-yl)butanamide

Cat. No. B5608588
M. Wt: 377.4 g/mol
InChI Key: BPVSWKKFTXWFJA-UHFFFAOYSA-N
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Description

This chemical belongs to a class of compounds that are often explored for their potential in medicinal chemistry. Its structure suggests a complex synthesis and diverse chemical behavior due to the presence of multiple functional groups.

Synthesis Analysis

The synthesis of compounds similar to this chemical involves intricate organic reactions. For instance, beta-substituted biarylphenylalanine amides have been synthesized for their inhibitory activity in specific biological processes, indicating the complexity and precision needed in such syntheses (Edmondson et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds often features intricate interactions between different atoms. For example, the study of a compound's conformational structure using DFT calculations and Raman spectroscopy reveals diverse conformations based on the arrangement of atoms and functional groups (Fujimori et al., 2007).

Chemical Reactions and Properties

The chemical reactions of similar compounds typically involve complex intramolecular and intermolecular interactions. The formation of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, as an example, showcases the intricate reactions these compounds can undergo (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of such compounds depend heavily on their molecular structure. For instance, the crystal and molecular structure of a related compound was determined through X-ray diffraction and FT-IR spectroscopy, highlighting the importance of structural analysis in understanding physical properties (Gumus et al., 2018).

properties

IUPAC Name

N-(1-methyl-4-pyridin-3-yloxyindazol-3-yl)-4-(1,2,4-triazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O2/c1-25-15-6-2-7-16(28-14-5-3-9-20-11-14)18(15)19(24-25)23-17(27)8-4-10-26-13-21-12-22-26/h2-3,5-7,9,11-13H,4,8,10H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVSWKKFTXWFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)OC3=CN=CC=C3)C(=N1)NC(=O)CCCN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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